3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid: is a heterocyclic compound featuring a pyrazole ring substituted with a cyclobutyl group at the 3-position, an ethyl group at the 1-position, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclobutyl hydrazine with ethyl acetoacetate followed by cyclization and subsequent carboxylation can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern.
Major Products:
Oxidation: Hydroxylated derivatives of the cyclobutyl group.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In organic synthesis, 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its pyrazole core is a common motif in pharmaceuticals, and modifications of this structure can lead to compounds with diverse biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Cyclobutyl-1-ethyl-1H-pyrazole-4-carboxylic acid
- 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxamide
Comparison: Compared to its analogs, 3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the ethyl and carboxylic acid groups. This arrangement can influence its reactivity, solubility, and biological activity. For instance, the presence of the carboxylic acid group at the 5-position may enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.
Biological Activity
3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid (CBEPC) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
CBEPC has the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol. Its structure includes a pyrazole ring and a cyclobutyl group, contributing to its chemical reactivity and interaction with biological targets.
Preliminary studies indicate that CBEPC interacts with various biological targets, including enzymes and receptors involved in inflammatory processes and pain modulation. The presence of the carboxylic acid functional group enhances its reactivity, allowing it to participate in key biochemical interactions.
Potential Mechanisms Include:
- Enzyme Inhibition : CBEPC may inhibit specific enzymes related to inflammatory pathways.
- Receptor Modulation : It is hypothesized to interact with receptors that mediate pain perception.
Biological Activity
Research has shown that CBEPC exhibits several pharmacological activities:
- Anti-inflammatory Effects : Initial studies suggest that CBEPC may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : The compound may possess analgesic effects, potentially useful in pain management therapies.
Comparative Studies
To better understand the biological activity of CBEPC, comparisons with structurally similar compounds have been made. The following table summarizes these compounds along with their unique aspects:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
This compound | Contains cyclobutyl and pyrazole structure | Distinct carboxylic acid position influences activity |
5-Cyclobutyl-1-ethyl-1H-pyrazole-3-carboxylic acid | Similar cyclobutyl group with different carboxylic position | Varying reactivity due to structural differences |
3-Amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid ethyl ester | Amino substitution at position 3 | Alters biological activity compared to CBEPC |
Case Studies and Research Findings
Several studies have evaluated the biological activity of CBEPC:
- In Vitro Studies : Research indicates that CBEPC shows significant inhibition of inflammatory markers in cell cultures, suggesting a potential role in treating inflammatory diseases .
- Animal Models : In vivo studies demonstrated that administration of CBEPC resulted in reduced pain responses in rodent models, highlighting its analgesic potential .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the cyclobutyl or pyrazole moieties can significantly alter biological activity, emphasizing the importance of structural integrity for efficacy .
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
5-cyclobutyl-2-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-12-9(10(13)14)6-8(11-12)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,13,14) |
InChI Key |
ZKKKKPXIMRDHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2CCC2)C(=O)O |
Origin of Product |
United States |
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